
FCLA Free Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C36H27N5O7S and a molecular weight of 673.70 g/mol . This compound is known for its ability to emit light, making it valuable in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FCLA Free Acid involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Imidazo[1,2-a]pyrazin-3-one Core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Fluoresceinyl Group: This step requires the use of thiourea derivatives to introduce the fluoresceinyl moiety.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to control the reaction environment.
Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and reducing production time.
Análisis De Reacciones Químicas
Types of Reactions: FCLA Free Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized fluorescein derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
FCLA Free Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chemiluminescence reagent for detecting various chemical species.
Biology: Employed in imaging techniques to study biological processes at the cellular level.
Medicine: Utilized in diagnostic assays to detect specific biomarkers.
Industry: Applied in quality control processes to monitor the presence of specific compounds.
Mecanismo De Acción
FCLA Free Acid can be compared with other chemiluminescence reagents, such as:
Luminol: Known for its use in forensic science for detecting blood traces.
Lucigenin: Used in biological assays to measure superoxide production.
Acridinium Esters: Employed in immunoassays for detecting specific antigens.
Uniqueness: this compound is unique due to its specific structure, which allows for efficient light emission at longer wavelengths. This makes it particularly useful in applications requiring high sensitivity and specificity.
Comparación Con Compuestos Similares
- Luminol
- Lucigenin
- Acridinium Esters
Propiedades
Fórmula molecular |
C36H29N5O7S |
|---|---|
Peso molecular |
675.7 g/mol |
Nombre IUPAC |
2-[4-[carbamothioyl-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]amino]-3,6-dihydroxy-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C36H29N5O7S/c1-19-34(44)41-18-27(38-17-30(41)39-19)20-6-9-22(10-7-20)47-15-14-40(36(37)49)32-28(43)13-12-26-31(23-4-2-3-5-24(23)35(45)46)25-11-8-21(42)16-29(25)48-33(26)32/h2-13,16-18,31,42-44H,14-15H2,1H3,(H2,37,49)(H,45,46) |
Clave InChI |
PJRMHHQBFMTOHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCN(C4=C(C=CC5=C4OC6=C(C5C7=CC=CC=C7C(=O)O)C=CC(=C6)O)O)C(=S)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


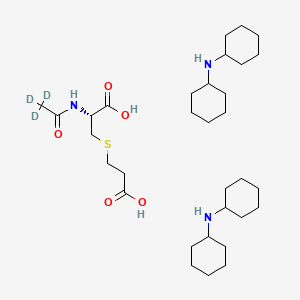

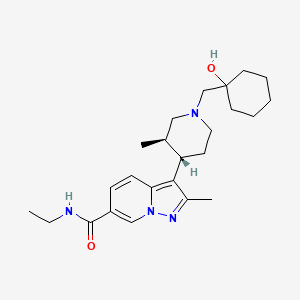
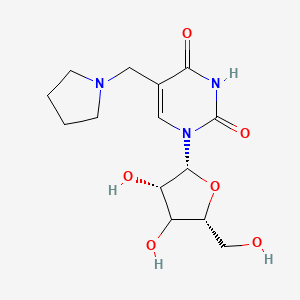

![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)

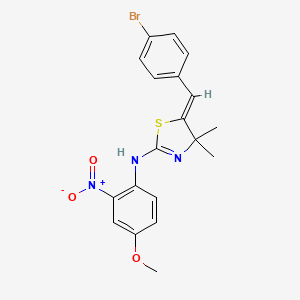
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
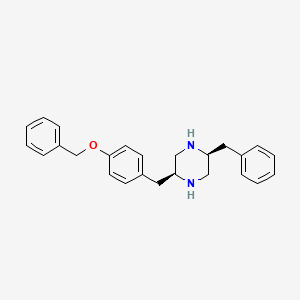
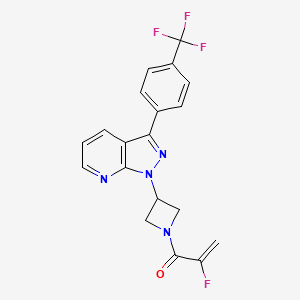


![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
